Hdac10-IN-1 -

Hdac10-IN-1

Catalog Number: EVT-10992913
CAS Number:
Molecular Formula: C18H23N3O2
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hdac10-IN-1 was developed as a research tool to study the functions of HDAC10 and its potential as a therapeutic target. HDACs are classified into different classes based on their homology to yeast deacetylases. HDAC10 belongs to Class IIb, which is characterized by its unique structural features and substrate specificity. This classification is significant as it helps in understanding the functional diversity within the HDAC family.

Synthesis Analysis

Methods and Technical Details

The synthesis of Hdac10-IN-1 involves several key steps typically found in organic synthesis, including:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain functional groups amenable to modification.
  2. Reactions: Key reactions may include:
    • Nucleophilic substitutions to introduce specific moieties.
    • Coupling reactions to link different molecular fragments.
    • Deprotection steps where protecting groups are removed to reveal functional groups necessary for activity.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels required for biological testing.

The precise synthetic route can vary based on the desired characteristics of Hdac10-IN-1, including its potency and selectivity.

Molecular Structure Analysis

Structure and Data

Hdac10-IN-1 features a complex molecular structure that includes:

  • Aromatic rings that contribute to its binding affinity.
  • Functional groups that enhance solubility and bioavailability.
  • Chiral centers, which can influence its pharmacokinetic properties.

The molecular formula, molecular weight, and specific structural data such as bond lengths and angles are critical for understanding how Hdac10-IN-1 interacts with its target enzyme. Detailed structural information can be obtained through techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Reactions and Technical Details

Hdac10-IN-1 undergoes various chemical reactions that are essential for its function as an inhibitor:

  1. Binding Mechanism: The compound binds to the active site of HDAC10, blocking access to substrates.
  2. Enzyme Inhibition: The interaction alters the conformation of HDAC10, preventing it from catalyzing the deacetylation reaction.
  3. Biological Activity: The inhibition leads to increased acetylation levels of histones and non-histone proteins, which can result in altered gene expression profiles associated with cell cycle regulation and apoptosis.

These reactions are typically studied using enzyme kinetics assays to determine parameters such as IC50 (the concentration required for 50% inhibition).

Mechanism of Action

Process and Data

The mechanism of action for Hdac10-IN-1 involves:

  • Inhibition of Histone Deacetylation: By inhibiting HDAC10, Hdac10-IN-1 prevents the removal of acetyl groups from lysine residues on histones, leading to a more relaxed chromatin structure.
  • Gene Expression Modulation: This relaxation allows transcription factors better access to DNA, resulting in upregulation of genes involved in cell differentiation and apoptosis.
  • Cellular Effects: The resultant changes in gene expression can induce growth arrest or apoptosis in cancer cells, making this compound a potential therapeutic agent in oncology.

Quantitative data from studies measuring gene expression changes upon treatment with Hdac10-IN-1 can provide insights into its efficacy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hdac10-IN-1 possesses several notable physical and chemical properties:

  • Solubility: Typically evaluated in various solvents; high solubility is preferred for biological applications.
  • Stability: Stability under physiological conditions is crucial for its effectiveness; this includes resistance to metabolic degradation.
  • Melting Point and Boiling Point: These properties help predict behavior under different conditions.

Characterization techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may be employed to assess thermal stability.

Applications

Scientific Uses

Hdac10-IN-1 has several significant scientific applications:

  • Cancer Research: As an HDAC inhibitor, it is used to explore mechanisms underlying tumorigenesis and potential treatments for various cancers.
  • Neurodegenerative Diseases: Research indicates that modulation of HDAC activity may benefit conditions like Alzheimer’s disease by promoting neuroprotection through enhanced histone acetylation.
  • Epigenetic Studies: This compound serves as a tool for studying epigenetic modifications and their effects on gene expression regulation.
Molecular Characterization of HDAC10 as a Therapeutic Target

Structural Biology of HDAC10 Catalytic Domains

Histone deacetylase 10 (HDAC10) features a distinctive bipartite architecture comprising an N-terminal catalytic domain (residues 1–350) and a C-terminal pseudo-deacetylase domain (residues 351–669). The catalytic domain adopts an open α/β-fold characteristic of class IIb zinc-dependent deacetylases, with a deep active-site pocket housing a catalytic Zn²⁺ ion coordinated by conserved residues (Asp174, His176, and Asp275 in human HDAC10). Structural analyses reveal that HDAC10’s active site is sterically constricted by a unique 310-helix harboring the P(E,A)CE motif (Pro23-Glu-Ala-Cys-Glu26 in zebrafish HDAC10) [2] [3].

A critical structural determinant is the "glutamate gatekeeper" (Glu274 in zebrafish HDAC10; Glu272 in humans), which electrostatically steers substrate selectivity. X-ray crystallography of humanized zebrafish HDAC10 (A24E/D94A mutants mimicking the human active site) complexed with inhibitors like Tubastatin A demonstrates that the P(E,A)CE motif exhibits conformational flexibility, shifting up to 2 Å to accommodate bulky ligands. This plasticity challenges earlier assumptions that HDAC10 exclusively binds slender polyamine-like molecules [2] [3].

Table 1: Structural Features of HDAC10 Catalytic Domains

Domain/FeatureStructural CharacteristicsFunctional Significance
N-terminal domainCanonical arginase-deacetylase fold; Zn²⁺ binding site (Asp-His-Asp triad)Catalytic deacetylation activity
C-terminal domainPseudo-deacetylase domain lacking catalytic residues (Leu-rich region)Protein-protein interactions; subcellular localization
P(E,A)CE motif310-helix (Pro23-Glu-Ala-Cys-Glu26 in zebrafish)Steric constriction of active site; substrate discrimination
Gatekeeper residueGlu274 (zebrafish); Glu272 (human)Electrostatic complementarity for cationic polyamine substrates

HDAC10 Substrate Specificity: Polyamine Deacetylase Function

HDAC10 functions primarily as a polyamine deacetylase rather than a histone deacetylase. Enzymological profiling demonstrates robust catalytic efficiency (kcat/KM = 2,900–4,600 M⁻¹s⁻¹) toward N⁸-acetylspermidine hydrolysis, while activity against acetyl-lysine peptides (e.g., GAK(ac)-AMC) is negligible (<1% of polyamine activity). Substrate specificity studies reveal stringent requirements:

  • Optimal substrates are 8–12 atoms long (e.g., N⁸-acetylspermidine, acetylcadaverine, acetylputrescine).
  • The N⁴ amino group is essential for recognition (N⁸-acetylspermidine vs. N-(8-aminooctyl)acetamide).
  • Charged termini are disfavored (N¹-acetylspermidine is a poor substrate; kcat/KM = 7–24 M⁻¹s⁻¹) [3].

The gatekeeper Glu274 is central to specificity. Mutation to leucine (E274L) reduces N⁸-acetylspermidine deacetylation 20-fold while enhancing acetyl-lysine hydrolysis 100-fold, effectively converting HDAC10 into a histone deacetylase. This residue creates an electrostatic environment complementary to the protonated secondary amines of polyamines, contrasting with hydrophobic residues in other HDACs that favor neutral acetyl-lysine [3] [6].

Table 2: HDAC10 Substrate Specificity Profile

Substratekcat/KM (M⁻¹s⁻¹)Relative Activity (%)Structural Determinants
N⁸-acetylspermidine2,900–4,600100% (Reference)N⁴ secondary amine; 8-atom spacer
Acetylcadaverine1,200–1,800~35%Terminal primary amine; 5-atom spacer
Acetylputrescine900–1,400~25%Terminal primary amine; 4-atom spacer
N¹-acetylspermidine7–24<1%Charged N⁸ terminus; steric clash with gatekeeper
GAK(ac)-AMC peptideUndetectable<0.1%Bulky fluorophore; incompatible charge distribution

Evolutionary Conservation Analysis Across Species

Phylogenetic analyses of HDAC10 orthologues reveal deep conservation across vertebrates. Zebrafish (Danio rerio) and human HDAC10 share 63% amino acid identity and 79% similarity in catalytic domains, with identical active-site residues (e.g., Zn²⁺ coordinators, Glu274 gatekeeper). This conservation extends to substrate specificity: both enzymes exhibit maximal activity for N⁸-acetylspermidine hydrolysis [3] [4].

Promoter analyses across 25 vertebrate species indicate divergent evolutionary paths. While HDAC5 promoters show strong transcription factor binding site (TFBS) conservation in primates and rodents, HDAC10 promoters exhibit irregular conservation patterns, suggesting lineage-specific regulatory adaptations. Notably, TFBS profiles correlate with ubiquitous HDAC10 expression across human tissues (kidney, liver, spleen, brain), implying conserved housekeeping functions in polyamine metabolism [4] [8].

Table 3: Evolutionary Conservation of HDAC10 Features

FeatureConservation PatternFunctional Implication
Catalytic domain sequence63% identity (human vs. zebrafish); 100% conservation of Zn²⁺ triad and gatekeeper GluMaintained polyamine deacetylase function across vertebrates
Substrate specificityIdentical preference for N⁸-acetylspermidine in human, zebrafish, and bovine enzymesCritical role in conserved polyamine homeostasis pathways
Promoter TFBS profilesIrregular conservation; deviates from phylogenetic expectations in mammalsLineage-specific transcriptional regulation; ubiquitous expression
Pseudocatalytic domainLeucine-rich region conserved in mammals, but not in teleostsDifferential protein-protein interactions in higher vertebrates

Non-Histone Protein Substrates and Functional Implications

Beyond polyamines, HDAC10 deacetylates nuclear and cytoplasmic proteins, linking it to DNA repair, replication, and transcriptional control:

  • MutS Homolog 2 (MSH2): Deacetylation at Lys73 by HDAC10 promotes DNA mismatch repair (MMR) via homologous recombination. HDAC10 depletion sensitizes ovarian cancer cells to platinum-based therapies by impairing MMR efficiency [1] [6].
  • MYC Transcription Factor: HDAC10 regulates MYC-mediated transcription of DNA polymerase δ subunit POLD1. Inhibition disrupts POLD1 expression, causing DNA strand breaks and apoptosis in acute lymphoblastic leukemia [5].
  • SP1 Transcription Factor: Deacetylation modulates SP1 activity in non-small cell lung cancer, influencing cell cycle progression via cyclin A expression [6].

These interactions define HDAC10 as a multimodal regulator: its cytoplasmic pool maintains polyamine homeostasis, while its nuclear fraction modulates genome stability and transcriptional networks. The leucine-rich C-terminal domain facilitates nuclear translocation and protein-protein interactions independent of deacetylase activity, as demonstrated by transcriptional repression assays with catalytically inactive mutants [7] [10].

HDAC10 Regulatory Networks in Cellular Homeostasis

HDAC10 integrates into cellular stress response pathways through two primary mechanisms:

  • Autophagy-Polyamine Crosstalk: By deacetylating N⁸-acetylspermidine, HDAC10 regenerates spermidine—a potent autophagy inducer. This positions HDAC10 as a rheostat for autophagy flux. Inhibition depletes spermidine pools, suppressing cytoprotective autophagy and sensitizing cancer cells to cytotoxic agents (e.g., doxorubicin) [3] [6].
  • DNA Replication and Repair: In lymphoid malignancies, HDAC10 sustains DNA replication processivity via the MYC-POLD1 axis. Pharmacological inhibition (e.g., PZ48) reduces POLD1 expression, causing:
  • Accumulation of poly-ADP-ribose chains
  • Double-strand DNA breaks
  • Caspase-dependent apoptosisThis "HDAC10ness" is exploitable in acute leukemias with minimal toxicity to normal blood cells [5].

These networks establish HDAC10 as a nodal regulator of proteostasis and genomic integrity, with contextual roles in cancer cell survival. Its dual cytoplasmic-nuclear localization allows compartment-specific substrate engagement, while its unique gatekeeper residue enables selective targeting by inhibitors like HDAC10-IN-1 [5] [6].

Properties

Product Name

Hdac10-IN-1

IUPAC Name

(E)-N-hydroxy-3-[1-[(1-methylindol-3-yl)methyl]piperidin-4-yl]prop-2-enamide

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C18H23N3O2/c1-20-12-15(16-4-2-3-5-17(16)20)13-21-10-8-14(9-11-21)6-7-18(22)19-23/h2-7,12,14,23H,8-11,13H2,1H3,(H,19,22)/b7-6+

InChI Key

SPYVWCZEYVBQGX-VOTSOKGWSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CN3CCC(CC3)C=CC(=O)NO

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)CN3CCC(CC3)/C=C/C(=O)NO

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